2-Amino-3-methoxy-2-methylpropanenitrile
Overview
Description
2-Amino-3-methoxy-2-methylpropanenitrile is a chemical compound with the CAS Number: 792855-86-8. It has a molecular weight of 114.15 and is typically in liquid form .
Physical And Chemical Properties Analysis
2-Amino-3-methoxy-2-methylpropanenitrile is a liquid at room temperature . The boiling point was not found in the search results.Scientific Research Applications
Photoinitiated Polymerization
Research has explored compounds with structures related to 2-Amino-3-methoxy-2-methylpropanenitrile for their potential in photoinitiated polymerization. For instance, the study of alkoxyamines bearing chromophore groups for photoiniferter applications has revealed significant advancements in nitroxide-mediated photopolymerization (NMP2), highlighting the potential of such compounds in developing controlled polymer growth processes (Guillaneuf et al., 2010).
Cross-Coupling Reactions
The application of nitrile templates in cross-coupling reactions for the arylation and methylation of specific organic compounds indicates the role similar compounds can play in synthetic chemistry. This includes the development of methods for meta-C–H arylation and methylation using nitrile templates, which could be relevant for compounds with similar functional groups (Wan et al., 2013).
Amination Reactions
The catalytic amination of alcohols over supported nickel catalysts, generating products with structures similar to 2-Amino-3-methoxy-2-methylpropanenitrile, demonstrates the compound's potential utility in chemical synthesis. The study on the amination of 1-methoxy-2-propanol to produce 2-amino-1-methoxypropane with high selectivity offers insights into reaction parameters that could affect the synthesis and application of similar aminonitrile compounds (Bassili & Baiker, 1990).
Controlled Polymerization
Another area of application is the controlled polymerization of methacrylates and styrene, as demonstrated by the use of specific alkoxyamines like Dispolreg 007. This suggests that compounds with similar functional groups could be explored for their regulatory capabilities in polymerization processes (Simula et al., 2019).
properties
IUPAC Name |
2-amino-3-methoxy-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(7,3-6)4-8-2/h4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCBMIBQMEIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxy-2-methylpropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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